molecular formula C15H15ClN2O B2629085 6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide CAS No. 804502-00-9

6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

Cat. No. B2629085
CAS RN: 804502-00-9
M. Wt: 274.75
InChI Key: QAFGHXCIORRWQX-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C15H15ClN2O and a molecular weight of 274.75 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI string of the compound is 1S/C15H15ClN2O/c1-10(2)17-15(19)12-6-7-14(16)18-9-12/h6-7,9-10H,1-2H3,(H,17,19) . This provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. It has hazard statements H319, and precautionary statements P305 + P351 + P338 . This indicates that it can cause eye irritation, and in case of contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10(2)11-3-6-13(7-4-11)18-15(19)12-5-8-14(16)17-9-12/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFGHXCIORRWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

Synthesis routes and methods

Procedure details

6-Chloronicotinic acid (3.15 g), 4-isopropylaniline (2.73 mL) and triethylamine (5.6 mL) were dissolved in DMF (150 mL). 1-Hydroxybenzotriazole monohydrate (hereinafter to be abbreviated as HOBt.H2O) (3.22 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (hereinafter to be abbreviated as WSCI.HCl) (4.03 g) were added under ice-cooling. The mixture was stirred at room temperature for one day and the reaction mixture was partitioned between water and ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and ether was added to the residue. The precipitated solid was collected by filtration to give N-(4-isopropylphenyl)-6-chloropyridine-3-carboxamide (4.72 g).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Two

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